2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide
Overview
Description
2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.17289623 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives similar to the compound have shown promising antimicrobial properties. For instance, a study by Majithiya and Bheshdadia (2022) investigated the antimicrobial activity of synthesized pyrimidine-triazole derivatives, which share a structural resemblance to the compound. These derivatives exhibited significant antimicrobial effects against selected bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Antifungal Applications
Another study focused on 2,5-disubstituted 1,3,4-oxadiazole compounds, which are structurally related and noted for their pharmacological activities. The research by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activities. These compounds were found to be active against various microbial species, indicating their potential as antifungal agents (Gul et al., 2017).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of related compounds. For example, a study by Nashed et al. (1980) discussed the synthesis of O-benzylated oxazoline derivatives from 2-acetamido-2-deoxy-D-glucopyranose, demonstrating the complexity and versatility in synthesizing such compounds. This type of research aids in understanding the structural components and potential modifications that can enhance the compound's efficacy and application scope (Nashed et al., 1980).
Potential in Agriculture
A distinct application area is in agriculture, where similar compounds have been studied for their herbicidal properties. The research by Latli and Casida (1995) on the synthesis of a chloroacetanilide herbicide demonstrates the potential use of such compounds in developing new herbicides that could offer more effective and safer alternatives for weed control (Latli & Casida, 1995).
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[5-(morpholin-4-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-3-7-24-17(13-23-8-10-26-11-9-23)21-22-19(24)27-14-18(25)20-16-6-4-5-15(2)12-16/h3-6,12H,1,7-11,13-14H2,2H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIGLQZFOSCWOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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